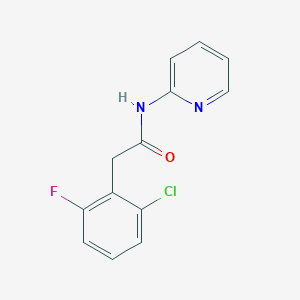
2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide typically involves the reaction of 2-chloro-6-fluoroaniline with 2-pyridinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine or thiol derivatives.
Aplicaciones Científicas De Investigación
2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide
- 2-(2-chloro-6-fluorophenyl)-N-(2-thiazolyl)acetamide
- 2-(2-chloro-6-fluorophenyl)-N-(2-imidazolyl)acetamide
Uniqueness
This compound is unique due to its specific combination of chloro, fluoro, and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
380631-86-7 |
|---|---|
Fórmula molecular |
C13H10ClFN2O |
Peso molecular |
264.68g/mol |
Nombre IUPAC |
2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C13H10ClFN2O/c14-10-4-3-5-11(15)9(10)8-13(18)17-12-6-1-2-7-16-12/h1-7H,8H2,(H,16,17,18) |
Clave InChI |
GQADUFZVZPUJGA-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NC(=O)CC2=C(C=CC=C2Cl)F |
SMILES canónico |
C1=CC=NC(=C1)NC(=O)CC2=C(C=CC=C2Cl)F |
Solubilidad |
30.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


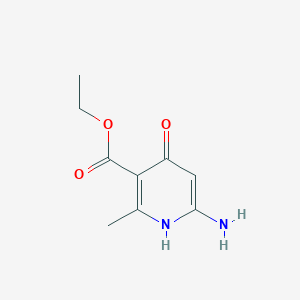
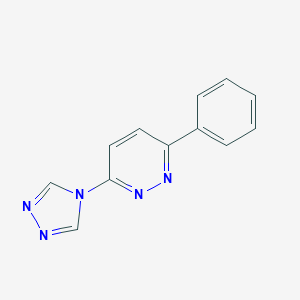
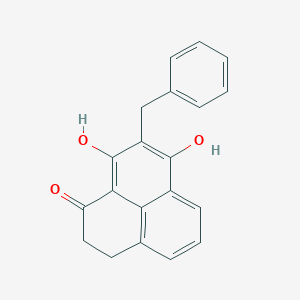
![N-(6-phenyl-3-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B373119.png)
![3-benzyl-1-(4-methylphenyl)-4-oxo-7-phenyl-4H-pyrimido[1,2-b]pyridazin-1-ium-2-olate](/img/structure/B373120.png)

![5,7-dimethyl-3-oxo-2-phenyl-3H-pyrazolo[1,2-a]pyrazol-4-ium-1-olate](/img/structure/B373124.png)
![5,9-dichloro-3-(2-chloroethyl)-4-methyl-2H-pyrano[3,2-c]quinolin-2-one](/img/structure/B373126.png)

![4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl benzoate](/img/structure/B373129.png)
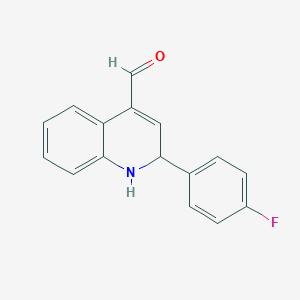
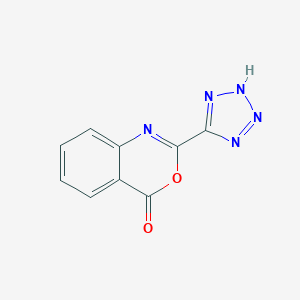
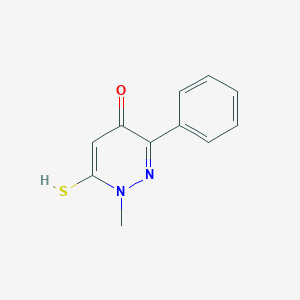
![2-[(6-Chloro-3-phenyl-4-pyridazinyl)sulfanyl]benzoic acid](/img/structure/B373156.png)
